One of the most prominent applications of Pt(PPh₃)₄ is as a versatile precursor for the synthesis of a wide range of platinum complexes. Its tetrahedral structure with four triphenylphosphine (PPh₃) ligands surrounding the central platinum(0) atom provides a stable platform for further reactions. These PPh₃ ligands can be readily displaced by other molecules, allowing for the formation of diverse and functionalized platinum complexes with tailored properties. This versatility makes Pt(PPh₃)₄ a valuable starting material for exploring the potential of platinum in various research areas, including catalysis, medicinal chemistry, and material science [].
Pt(PPh₃)₄ itself exhibits catalytic activity in various organic transformations. Its ability to activate small molecules and facilitate bond formation or cleavage makes it a valuable tool for organic chemists. For example, Pt(PPh₃)₄ can be used as a catalyst for:
The catalytic properties of Pt(PPh₃)₄ can be further enhanced by modifying the triphenylphosphine ligands or introducing additional co-catalysts. This allows researchers to develop highly selective and efficient catalysts for specific chemical transformations.
Pt(PPh₃)₄ has also found applications in material science research. Its ability to form stable coordination bonds with various functional groups makes it a promising candidate for:
Tetrakis(triphenylphosphine)platinum(0) is a coordination compound with the chemical formula . This bright yellow complex is notable for its tetrahedral geometry and is classified as a zero oxidation state platinum complex. The compound consists of a platinum center coordinated to four triphenylphosphine ligands, making it a significant precursor in the synthesis of various platinum-containing compounds. Its unique structure allows it to follow the 18-electron rule, although it can dissociate to form derivatives with fewer ligands in solution .
These reactions illustrate the versatility of tetrakis(triphenylphosphine)platinum(0) in forming various platinum complexes, which are crucial for further chemical transformations .
The synthesis of tetrakis(triphenylphosphine)platinum(0) typically involves a one-pot reaction starting from potassium tetrachloroplatinate(II). The general synthetic route can be summarized as follows:
This method is efficient and yields the desired product as a precipitate .
Tetrakis(triphenylphosphine)platinum(0) finds applications in various fields:
Its ability to form stable complexes makes it valuable for synthesizing other functionalized platinum compounds .
Interaction studies involving tetrakis(triphenylphosphine)platinum(0) have focused on its reactivity with biological molecules and other ligands. These studies reveal how the compound can interact with nucleophiles and electrophiles, influencing its biological activity and potential therapeutic applications. For instance, investigations into its interactions with DNA have shown that it can bind to DNA bases, leading to structural changes that may trigger cellular responses .
Tetrakis(triphenylphosphine)platinum(0) shares similarities with several other platinum complexes. Here are some comparable compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Tris(triphenylphosphine)platinum(0) | Pt(P(C₆H₅)₃)₃ | Contains three triphenylphosphine ligands; less steric hindrance than tetrakis derivative. |
Ethylenebis(triphenylphosphine)platinum(0) | Pt(P(C₆H₅)₃)₂(C₂H₄) | Features ethylene as an additional ligand; used in specific catalytic applications. |
Bis(triphenylphosphine)platinum(II) | Pt(P(C₆H₅)₃)₂Cl₂ | A platinum(II) complex; often used in coordination chemistry studies. |
Uniqueness: Tetrakis(triphenylphosphine)platinum(0)'s tetrahedral structure and zero oxidation state distinguish it from these similar compounds. Its ability to stabilize four bulky ligands while exhibiting significant reactivity makes it particularly valuable in both synthetic and medicinal chemistry contexts .
The synthesis of tetrakis(triphenylphosphine)platinum(0) represents a cornerstone achievement in organometallic chemistry, with the compound serving as a crucial precursor for numerous platinum complexes [1]. The primary synthetic route involves a one-pot reaction starting from potassium tetrachloroplatinate(II), which undergoes reduction with alkaline ethanol in the presence of excess triphenylphosphine [1]. This reaction proceeds through two distinct mechanistic steps, initially generating dichlorobis(triphenylphosphine)platinum(II) as an intermediate, followed by its subsequent reduction to yield the desired platinum(0) complex [1].
The overall stoichiometric equation for this transformation can be represented as: potassium tetrachloroplatinate + 2 potassium hydroxide + 4 triphenylphosphine + ethanol → tetrakis(triphenylphosphine)platinum(0) + 4 potassium chloride + acetaldehyde + 2 water [1]. This synthetic methodology demonstrates remarkable efficiency, as the product precipitates directly from the reaction mixture, facilitating straightforward isolation and purification procedures [1].
Alternative synthetic approaches have been developed to access related platinum(0) complexes through systematic ligand modifications [25]. These methods employ homogeneous alcoholic solutions where the required products precipitate or crystallize cleanly, utilizing sodium borohydride, aqueous formaldehyde, and specialized nitrosyl sources as convenient reagents [25]. The versatility of these synthetic protocols extends to the preparation of various platinum complexes containing hydride, carbonyl, and nitrosyl ligands, demonstrating the broad applicability of these methodologies in organometallic synthesis [25].
The compound exhibits distinctive physical characteristics that facilitate its identification and characterization. Tetrakis(triphenylphosphine)platinum(0) appears as a bright yellow crystalline solid with a molecular weight of 1,244.25 grams per mole [29] [30]. The platinum content ranges from 15.1 to 16.3 percent by weight, providing a quantitative measure for analytical verification [29] [30]. The compound demonstrates limited solubility in polar solvents but dissolves readily in benzene and other non-polar organic media [30].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₇₂H₆₀P₄Pt | [29] |
Molecular Weight | 1,244.25 g/mol | [29] |
Appearance | Light yellow to brown crystalline powder | [29] |
Platinum Content | 15.1-16.3% | [29] |
Storage Temperature | 0-10°C under inert atmosphere | [29] |
Solubility | Soluble in benzene, insoluble in water | [30] |
The structural architecture of tetrakis(triphenylphosphine)platinum(0) adopts a tetrahedral geometry with point group symmetry, consistent with the electronic configuration of platinum(0) and the steric requirements of four triphenylphosphine ligands [1]. This tetrahedral arrangement represents the thermodynamically favored configuration for eighteen-electron platinum(0) complexes, although the compound exhibits dynamic behavior in solution through reversible triphenylphosphine dissociation [1].
The coordination chemistry of tetrakis(triphenylphosphine)platinum(0) is characterized by remarkable lability and dynamic ligand exchange processes that define its reactivity profile [1] [8]. In solution, the complex undergoes facile dissociation of triphenylphosphine ligands to generate coordinatively unsaturated species, most notably the sixteen-electron tris(triphenylphosphine)platinum(0) derivative [1]. This equilibrium process represents a fundamental aspect of the compound's solution behavior and serves as the mechanistic foundation for its extensive catalytic applications [1].
The ligand exchange mechanisms have been extensively studied through nuclear magnetic resonance spectroscopy, revealing intramolecular exchange processes that occur rapidly on the nuclear magnetic resonance timescale [8]. These investigations demonstrate that the triphenylphosphine ligands undergo rapid positional exchange around the platinum center, with the exchange rates being temperature-dependent and influenced by the presence of additional coordinating species [8]. The observation of time-averaged nuclear magnetic resonance signals at room temperature, combined with the preservation of platinum-phosphorus coupling constants, provides compelling evidence for the intramolecular nature of these exchange processes [8].
Advanced mechanistic studies have revealed that ligand exchange can extend beyond simple triphenylphosphine dissociation to include more complex rearrangement processes [8]. Phenyl-group exchange between triphenylphosphine ligands has been documented under elevated temperatures, involving intricate mechanistic pathways that include phosphorus-carbon bond cleavage and reformation [8]. These processes demonstrate the remarkable flexibility of the coordination sphere and highlight the dynamic nature of organophosphorus ligand systems in platinum chemistry [8].
The coordination behavior of tetrakis(triphenylphosphine)platinum(0) toward alternative ligands has been systematically investigated, revealing selective binding preferences that depend on both electronic and steric factors [10]. Phosphine ligands with varying electronic properties exhibit different binding affinities, with electron-rich phosphines generally forming more stable complexes than their electron-poor counterparts [10]. This electronic tuning capability provides a powerful tool for modulating the reactivity and selectivity of platinum-catalyzed transformations [10].
The equilibrium between tetrakis(triphenylphosphine)platinum(0) and its coordinatively unsaturated derivatives represents a critical aspect of its coordination chemistry [1]. The dissociation process follows the equilibrium: tetrakis(triphenylphosphine)platinum(0) ⇌ tris(triphenylphosphine)platinum(0) + triphenylphosphine [1]. This equilibrium lies toward the tetrakis complex under standard conditions but can be shifted toward the tris complex through dilution, elevated temperatures, or the presence of competing ligands [1].
Complex | Electron Count | Coordination Number | Stability |
---|---|---|---|
Tetrakis(triphenylphosphine)platinum(0) | 18 | 4 | High |
Tris(triphenylphosphine)platinum(0) | 16 | 3 | Moderate |
Bis(triphenylphosphine)platinum(0) | 14 | 2 | Low |
The coordinatively unsaturated species generated through ligand dissociation exhibit enhanced reactivity toward a wide range of substrates, including alkenes, alkynes, and various small molecules [23]. This enhanced reactivity stems from the availability of vacant coordination sites that can accommodate incoming substrates, facilitating oxidative addition and other fundamental organometallic transformations [23].
The reactivity of tetrakis(triphenylphosphine)platinum(0) toward organochalcogen compounds represents a significant area of organometallic chemistry, with these transformations providing access to novel platinum complexes containing sulfur, selenium, and tellurium ligands [13]. The oxidative addition of organochalcogen compounds proceeds through cleavage of carbon-chalcogen bonds, resulting in the formation of platinum(II) derivatives with enhanced coordination numbers .
Systematic studies of selenium-containing substrates have demonstrated that tetrakis(triphenylphosphine)platinum(0) readily undergoes oxidative addition with elemental selenium to form dinuclear diselenide complexes [13]. The reaction with selenium powder in refluxing toluene yields the bis(triphenylphosphine)platinum diselenide complex, which can be further transformed through treatment with dichloromethane to produce novel methane-diselenolate derivatives [13]. These transformations illustrate the versatility of platinum(0) complexes in activating chalcogen-containing substrates [13].
The mechanistic pathways for organochalcogen oxidative addition have been elucidated through detailed kinetic and spectroscopic investigations . The initial step involves coordination of the organochalcogen substrate to the platinum center, followed by oxidative insertion into the carbon-chalcogen bond . The resulting platinum(II) complexes exhibit distinct geometric preferences, with square-planar coordination being the predominant structural motif .
The preparation of platinum polyselenide complexes through direct reaction with elemental selenium represents a particularly noteworthy synthetic achievement [13]. Treatment of tetrakis(triphenylphosphine)platinum(0) with selenium in toluene under reflux conditions, or alternatively treating dichlorobis(triphenylphosphine)platinum(II) with lithium polyselenide in tetrahydrofuran, yields the tetraselenide complex in good yields [13]. The structural characterization of these products reveals unprecedented selenium coordination modes that expand the known chemistry of platinum-chalcogen interactions [13].
Chalcogen | Product Type | Reaction Conditions | Yield |
---|---|---|---|
Selenium | Polyselenide complex | Toluene reflux | Good |
Tellurium | Trinuclear cluster | Limited reactivity | Moderate |
Sulfur | Polysulfide complex | Various conditions | Variable |
The reaction with tellurium exhibits different behavior compared to selenium, with the formation of trinuclear clusters rather than simple binary complexes [13]. Treatment of tetrakis(triphenylphosphine)platinum(0) with excess tellurium powder results in the precipitation of yellow solids that, upon extraction with dichloromethane, yield trinuclear platinum-tellurium clusters with bridging telluride ligands [13]. These compounds demonstrate the unique coordination chemistry accessible through organochalcogen oxidative addition reactions [13].
The preparation of platinum hydride complexes through protonation of tetrakis(triphenylphosphine)platinum(0) represents a fundamental transformation in organometallic chemistry, providing access to catalytically active species with unique reactivity profiles [17] [18]. The protonation reactions proceed through direct addition of protic acids to the electron-rich platinum(0) center, resulting in oxidative addition and the formation of platinum(II) hydride derivatives [17].
Carboxylic acids serve as particularly effective protonating agents for these transformations, with the reaction proceeding under mild conditions to yield well-defined hydride products [17]. The stoichiometry of these reactions typically involves one equivalent of acid per platinum center, resulting in the formation of bis(triphenylphosphine)platinum(II) hydride complexes with the remaining coordination sites occupied by the conjugate base of the acid [17]. These transformations demonstrate the nucleophilic character of the platinum(0) center and its propensity for oxidative addition reactions [17].
The mechanistic pathway for hydride formation involves initial coordination of the protic acid to the platinum center, followed by oxidative addition across the hydrogen-acid bond [18]. Nuclear magnetic resonance spectroscopic studies have provided detailed insights into these mechanisms, revealing the formation of characteristic platinum-hydride signals at high field with large platinum-hydrogen coupling constants [18]. The observation of platinum-hydride resonances at approximately -16.3 parts per million with coupling constants of 1215 hertz provides definitive evidence for hydride formation [18].
The structural and spectroscopic characterization of platinum hydride complexes derived from tetrakis(triphenylphosphine)platinum(0) protonation reveals consistent patterns that facilitate their identification and study [17] [20]. The hydride ligands typically occupy positions trans to phosphine ligands in square-planar platinum(II) complexes, with the remaining coordination sites filled by the conjugate bases of the protonating acids [17] [20].
Systematic investigations of different acid types have revealed significant variations in the stability and reactivity of the resulting hydride complexes [20]. Mineral acids such as hydrochloric acid and hydrobromic acid produce stable crystalline hydride derivatives that can be isolated and characterized by conventional analytical techniques [20]. The reaction with hydrochloric acid, for example, yields trans-chlorohydridobis(triphenylphosphine)platinum(II) as the major product [1] [20].
Acid Type | Product | Characterization |
---|---|---|
Hydrochloric acid | trans-Chlorohydridobis(triphenylphosphine)platinum(II) | Stable crystalline solid |
Carboxylic acids | Hydridocarboxylatobis(triphenylphosphine)platinum(II) | Variable stability |
Tetrafluoroboric acid | Pentacoordinate hydride cation | Solution species |
The formation of pentacoordinate hydride complexes has been achieved through the use of non-coordinating anions such as tetrafluoroborate [20]. Treatment of tetrakis(triphenylphosphine)platinum(0) with tetrafluoroboric acid etherate at low temperatures yields pentacoordinate platinum(II) hydride cations that retain four phosphine ligands [20]. These species represent unusual examples of five-coordinate platinum(II) complexes and demonstrate the importance of counterion selection in determining product structures [20].
Irritant